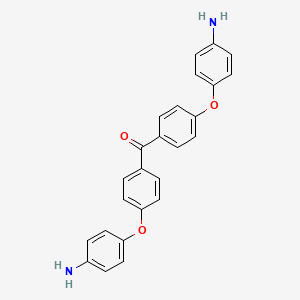

4,4'-Bis(4-aminophenoxy)benzophenone

Vue d'ensemble

Description

4,4’-Bis(4-aminophenoxy)benzophenone is a red crystalline solid with a melting point of about 114°C . It has been used in the preparation of potassium salts and as an intermediate for organic synthesis .

Synthesis Analysis

The synthesis of 4,4’-Bis(4-aminophenoxy)benzophenone involves a nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 4,4’-Dihydroxybenzophenone in the presence of potassium carbonate in N,N-dimethylformamide, followed by catalytic reduction with hydrazine and Pd/C . This method has high selectivity, and subsequent purification is not needed. The product quality and yield are high, the operation process is simple and safe, the cost is low, and industrial production is facilitated .Molecular Structure Analysis

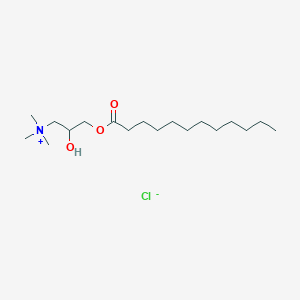

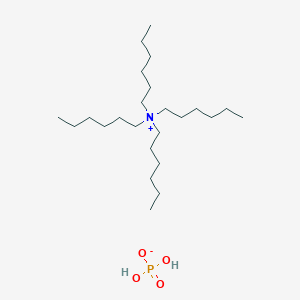

The molecular formula of 4,4’-Bis(4-aminophenoxy)benzophenone is C25H20N2O3 . Its average mass is 396.438 Da and its monoisotopic mass is 396.147400 Da .Chemical Reactions Analysis

4,4’-Bis(4-aminophenoxy)benzophenone can be used to prepare a series of polyimides with commercial aromatic dianhydrides via thermal or chemical imidization method . It can also be reduced by catalytic reduction to 4-aminobenzoic acid and potassium hydroxide .Physical And Chemical Properties Analysis

4,4’-Bis(4-aminophenoxy)benzophenone is a red crystalline solid with a melting point of about 114°C . It is used in the preparation of potassium salts and as an intermediate for organic synthesis .Applications De Recherche Scientifique

Fuel Cell Applications

4,4'-Bis(4-aminophenoxy)benzophenone, referred to as BAPBPDS in scientific literature, has been synthesized and used in the preparation of sulfonated polyimides (SPIs). These SPIs exhibit promising attributes like good solubility, high thermal stability, significant proton conductivity, and notably low methanol permeability. Such properties make these SPIs competitive alternatives to Nafion 112, a commonly used material in direct methanol fuel cells, highlighting the potential of BAPBPDS in fuel cell applications (Zhai, Guo, Fang, & Xu, 2007).

Spectrophotometric Analysis

BAPBPDS has been utilized in a novel spectrophotometric indirect-μ-solid phase extraction of carbaryl, a pesticide. The process involves the interaction of diazotized BAPBPDS with carbaryl hydrolysis product to produce a colored complex, facilitating the detection of carbaryl residues in various samples. This method boasts high selectivity, sensitivity, and reproducibility, and is complemented by theoretical studies for a comprehensive understanding of the interactions and stability of the involved compounds (Kanchi, Sabela, Shahbaaz, Gumede, Gopalakrishnan, Bisetty, Naidu, Inamuddin, & Asiri, 2018).

Polyimide Synthesis and Applications

4,4'-Bis(4-aminophenoxy)benzophenone is a crucial component in synthesizing various polyimides (PIs) and copolyimides (co-PIs) due to its ether–ketone group. These materials are known for their exceptional solubility, mechanical strength, thermal stability, and electrical properties. Notably, the derived polyimides exhibit impressive properties like high tensile strength, elongation at break, and thermal stability, making them suitable for advanced industrial applications, including optoelectronic devices (Yang & Su, 2004), (Bu, Zhang, Li, Li, Gong, & Yang, 2011), (Yang, Li, Bu, Zhang, Ma, & Zhao, 2010).

Safety And Hazards

When handling 4,4’-Bis(4-aminophenoxy)benzophenone, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place .

Propriétés

IUPAC Name |

bis[4-(4-aminophenoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYQEILXDCDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559157 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(4-aminophenoxy)benzophenone | |

CAS RN |

30184-96-4 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrimido[1,2-b]pyridazin-2-one](/img/structure/B1626902.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1626904.png)